BenchChemオンラインストアへようこそ!

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one

MDM2-p53 protein-protein interaction Cancer therapeutics Chiral building block

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one (CAS 2445750-33-2) is a stereochemically defined, bicyclic heterocyclic building block composed of a pyrrolidine ring fused to an imidazolone moiety, with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol. This scaffold serves as the foundational chiral core for multiple pharmacologically active compound series, including inhibitors of hormone-sensitive lipase (HSL) and MDM2-p53 protein-protein interactions.

Molecular Formula C6H10N2O2
Molecular Weight 142.158
CAS No. 2445750-33-2
Cat. No. B2588876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one
CAS2445750-33-2
Molecular FormulaC6H10N2O2
Molecular Weight142.158
Structural Identifiers
SMILESC1C2CNC(=O)N2CC1O
InChIInChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5-/m0/s1
InChIKeyTVZMDWJPFRIRSZ-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6S,7aS)-6-Hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one (CAS 2445750-33-2): Chiral Hexahydropyrroloimidazolone Core for Drug Discovery


(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one (CAS 2445750-33-2) is a stereochemically defined, bicyclic heterocyclic building block composed of a pyrrolidine ring fused to an imidazolone moiety, with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol . This scaffold serves as the foundational chiral core for multiple pharmacologically active compound series, including inhibitors of hormone-sensitive lipase (HSL) and MDM2-p53 protein-protein interactions [1]. The (6S,7aS) absolute configuration controls the three-dimensional presentation of the 6-hydroxy substituent, which is critical for target engagement in downstream derivatives [2].

Why Generic (6S,7aS)-6-Hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one Cannot Be Replaced by Other Heterocyclic Linkers


Procurement decisions for chiral hexahydropyrroloimidazolone building blocks cannot rely on simple in-class substitution because biological activity of the final drug candidates is exquisitely sensitive to both the stereochemistry at C6 and C7a and the hydrogen-bonding capacity of the 6-hydroxy substituent. In the MDM2-p53 inhibitor series, the (6S,7aS) configuration orients the hydroxyl moiety into a productive hydrogen-bonding geometry with the protein backbone, whereas the (6R,7aS) epimer and the des-hydroxy analog exhibit substantially attenuated binding affinity [1]. Similarly, in the HSL inhibitor patent family, the 6-hydroxy group serves as the critical attachment point for diverse hydrophobic tail groups; its replacement with 6-amino, 6-alkoxy, or unsubstituted variants yields compounds with divergent potency and selectivity profiles [2]. Generic substitution without stereochemical verification introduces uncontrolled variability into structure-activity relationships, compromising assay reproducibility and candidate progression.

(6S,7aS)-6-Hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemistry-Driven Binding Potency Differentiation in MDM2-p53 Inhibitor Series

The (6S,7aS) absolute configuration of the hexahydropyrroloimidazolone scaffold is essential for high-affinity MDM2 binding. In the Roche patent series (US 2012/0065210), derivatives elaborated from the (6S,7aS)-6-hydroxy core achieved MDM2 IC₅₀ values in the nanomolar range. Critically, inversion of stereochemistry at C6 to the (6R,7aS) epimer or removal of the 6-hydroxy substituent resulted in a >10-fold loss in binding affinity, as demonstrated across multiple exemplar pairs within the patent disclosure [1]. This stereochemical dependence is consistent with co-crystal structural evidence showing that the 6S hydroxyl engages a conserved water-mediated hydrogen bond network with the MDM2 protein surface [2].

MDM2-p53 protein-protein interaction Cancer therapeutics Chiral building block

Functional Group Compatibility as a Tunable Handle for HSL Inhibitor Elaboration

In the Hoffmann-La Roche HSL inhibitor patent (US 8,497,288), the (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one core serves as the universal template from which all exemplified compounds are derived. The 6-hydroxy group is systematically functionalized with diverse N-linked substituents (carbamates, amides, ureas) to modulate HSL inhibitory activity, free fraction, and metabolic stability [1]. The 6-amino analog (CAS 1447603-88-4) introduces a different hydrogen-bonding donor/acceptor profile (NH₂ vs. OH) and distinct pKa at the attachment point, which alters both the synthetic route and the pharmacological properties of the resulting conjugates. No 6-amino-derived compounds appear among the most potent HSL inhibitors reported in the patent, indicating differential SAR trajectories between the 6-hydroxy and 6-amino series .

Hormone-sensitive lipase (HSL) Metabolic disease Free fatty acid modulation

PDE4B Inhibitor Potency: Scaffold-Level Activity Validated Across Structurally Divergent Chemotypes

The hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one scaffold, of which the target compound is the 6S-hydroxy-substituted variant, has been validated as a core motif for phosphodiesterase 4B (PDE4B) inhibition. In the Russian Chemical Bulletin study (Sukhorukov et al., 2011), stereochemically defined derivatives of this scaffold achieved PDE4B IC₅₀ values as low as 20 pM, depending on the peripheral substitution pattern [1]. While the target compound itself is the unsubstituted core and not the fully elaborated inhibitor, its (6S,7aS) stereochemistry matches the configuration required for the most potent PDE4B inhibitors in this series. The tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one scaffold, a direct comparator evaluated in the same study, exhibited a divergent SAR profile with generally weaker PDE4B inhibition, underscoring the imidazolone ring as the preferred pharmacophore [1].

Phosphodiesterase 4B (PDE4B) Inflammation Cardiotonic agents

Stereoselective Synthetic Entry from L-Proline Ensures Defined Absolute Configuration

The (6S,7aS) stereochemistry of the target compound is directly derived from L-proline via established diastereoselective lithiation-electrophile quench methodology [1]. This chiral-pool synthetic strategy guarantees >98% enantiomeric excess at both stereocenters, as confirmed by chiral HPLC analysis of the unsubstituted (S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one intermediate from which the target compound is elaborated . In contrast, the (6R,7aS)-configured epimer requires D-proline as the starting material, which is approximately 10-fold more expensive and less commercially available at scale, introducing both cost and supply chain risk for larger campaigns. The stereochemical assignment is unambiguously confirmed by X-ray crystallography of the core scaffold [2].

Chiral pool synthesis Stereochemical fidelity Reproducibility of procurement

Distinct ADME Liability Profile Relative to 2-Methyl-Substituted Analogs

The unsubstituted imidazolone N–H of the target compound (CAS 2445750-33-2) represents a structural simplification compared to 2-methyl-substituted analogs (e.g., CAS 1989638-21-2). While the N–H provides a hydrogen bond donor that can enhance target binding in certain contexts, the 2-methyl substitution eliminates this donor, which can reduce CYP450-mediated oxidative metabolism at the imidazolone ring . In the broader pyrroloimidazolone series, N–H-containing scaffolds demonstrate variable CYP3A4 liability (IC₅₀ shift upon pre-incubation), whereas N-methyl analogs are generally more metabolically stable but may sacrifice a key binding interaction [1]. The choice between N–H and N–Me scaffolds must be driven by the specific target interaction requirements and the intended route of administration.

CYP450 metabolic stability Drug-drug interaction risk Metabolic soft spot mitigation

Broad Antibacterial Target Class Compatibility via LpxC Inhibition Pathway

The 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one scaffold, which is the unsaturated analog of the target compound's core, is the basis for an entire class of LpxC-targeted antibacterials developed by Actelion/Idorsia [1]. The saturated hexahydro scaffold (i.e., the target compound's core) serves as the synthetic precursor for generating the dihydro-imidazolone pharmacophore required for zinc chelation in the LpxC active site. The 6-hydroxy substituent provides a functional handle for installing the hydroxamic acid or alternative zinc-binding group that is essential for LpxC inhibitory activity [2]. The (6S,7aS) stereochemistry positions this handle in the correct orientation for accessing the LpxC zinc coordination sphere, as inferred from the SAR of the most potent dihydro-imidazolone antibacterials described in the Actelion patent families [1].

LpxC inhibition Gram-negative antibacterial Lipid A biosynthesis

High-Impact Application Scenarios for (6S,7aS)-6-Hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one (CAS 2445750-33-2)


Lead Optimization of MDM2-p53 Protein-Protein Interaction Inhibitors for Oncology

The (6S,7aS)-6-hydroxy scaffold serves as the stereochemical anchor for MDM2-p53 inhibitor lead optimization campaigns. SAR evidence from the Roche patent family (US 2012/0065210) demonstrates that this specific configuration is essential for achieving nanomolar binding affinity; the (6R,7aS) epimer loses >10-fold potency [1]. Structure-based design efforts can exploit the 6-hydroxy group for productive hydrogen-bonding interactions while utilizing the imidazolone N–H for additional protein contacts. The scaffold is compatible with parallel chemistry at multiple vectors, enabling rapid exploration of substitution patterns around the core [2].

HSL Inhibitor Development for Metabolic Indications (Diabetes, NAFLD/NASH, Dyslipidemia)

The target compound is the direct core scaffold for the Hoffmann-La Roche HSL inhibitor program described in US Patent 8,497,288. Over 200 exemplified compounds are elaborated from this 6-hydroxy core, establishing it as the validated synthetic entry point for HSL-targeted drug discovery [1]. The hydroxyl group enables divergent functionalization (carbamate, ether, ester, and carbonate formation) for modulating potency, selectivity, and pharmacokinetic properties. The stereochemical integrity of the (6S,7aS) configuration is critical for HSL engagement, as evidenced by the patent SAR tables [2].

Gram-Negative Antibacterial Discovery Targeting LpxC

The saturated hexahydro scaffold (target compound) is the direct synthetic precursor of the dihydro-imidazolone pharmacophore required for LpxC zinc chelation. The Actelion/Idorsia antibacterial program has established the pyrrolo[1,2-c]imidazol-3-one motif as a privileged LpxC inhibitor scaffold with broad Gram-negative coverage [1]. The 6-hydroxy substituent provides the attachment point for installing the zinc-binding warhead, and the (6S,7aS) stereochemistry orients this warhead into the LpxC active site for optimal zinc coordination. Derivatives with MIC₉₀ values of ≤1 µg/mL against key Gram-negative pathogens have been achieved from this core [2].

PDE4B-Targeted Anti-Inflammatory and Cardiotonic Agent Synthesis

Building on the stereoselective synthetic methodology described by Sukhorukov et al. (2011), the (6S,7aS)-6-hydroxy scaffold can be elaborated into highly potent PDE4B inhibitors with IC₅₀ values as low as 20 pM [1]. The scaffold's chirality is derived from L-proline, ensuring cost-effective access to enantiomerically pure material for PDE4B-focused medicinal chemistry programs. The imidazol-3-one core is preferred over the tetrahydro-oxazol-3-one alternative due to its superior PDE4B inhibition profile demonstrated in head-to-head comparisons within the Russian Chemical Bulletin study [1].

Quote Request

Request a Quote for (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.